NS 2028 vs. ODQ: 4.7-Fold Superior Potency in S-Nitrosoglutathione-Enhanced Cerebellar sGC Assay
In a directly comparable assay measuring S-nitrosoglutathione-enhanced soluble guanylyl cyclase activity in mouse cerebellum homogenates, NS 2028 achieved an IC₅₀ of 17 nM versus 80 nM for the widely used reference inhibitor ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), representing a 4.7-fold potency advantage under identical experimental conditions [1][2].
| Evidence Dimension | Inhibitory potency against S-nitrosoglutathione-enhanced sGC activity |
|---|---|
| Target Compound Data | IC₅₀ = 17 nM |
| Comparator Or Baseline | ODQ: IC₅₀ = 80 nM |
| Quantified Difference | 4.7-fold greater potency (NS 2028 vs. ODQ) |
| Conditions | S-nitrosoglutathione-enhanced soluble guanylyl cyclase activity in homogenates of mouse cerebellum; identical assay format |
Why This Matters
For researchers studying NO-cGMP signaling, the 4.7-fold potency gain reduces the required inhibitor concentration, minimizing off-target effects and solvent (e.g., DMSO) exposure in cell-based and tissue experiments.
- [1] Bertin Bioreagent. NS-2028 (CAT N°: 81600) – Product Datasheet. Head-to-head comparison: NS-2028 IC₅₀ 17 nM vs. ODQ IC₅₀ 80 nM in mouse cerebellum homogenate sGC assay. View Source
- [2] Olesen SP, Drejer J, Axelsson O, Moldt P, Bang L, Nielsen-Kudsk JE, Busse R, Mülsch A. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase. Br J Pharmacol. 1998;123(2):299-309. doi:10.1038/sj.bjp.0701603 (ODQ characterized as a structural analogue within the same compound series). View Source
